2-(3-Methoxypropoxy)-5-methyl-benzylamine
Description
2-(3-Methoxypropoxy)-5-methyl-benzylamine is a substituted benzylamine derivative characterized by a benzylamine core with a 3-methoxypropoxy group at the 2-position and a methyl group at the 5-position of the aromatic ring. The methoxypropoxy substituent enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
[2-(3-methoxypropoxy)-5-methylphenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-10-4-5-12(11(8-10)9-13)15-7-3-6-14-2/h4-5,8H,3,6-7,9,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPYDIUUPKBKRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxypropoxy)-5-methyl-benzylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the alkylation of 5-methyl-2-hydroxybenzylamine with 3-methoxypropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxypropoxy)-5-methyl-benzylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(3-Methoxypropoxy)-5-methyl-benzylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-Methoxypropoxy)-5-methyl-benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared below with structurally related molecules from the evidence, focusing on substituent variations and their implications:
Key Observations:
Methoxypropoxy vs. Trifluoromethyl Groups :
- The methoxypropoxy group in the target compound contributes to moderate lipophilicity (logP ~2.5 estimated), whereas trifluoromethyl groups (e.g., in ) increase electronegativity and metabolic resistance due to strong C-F bonds.
- Example: The trifluoromethyl group in may enhance binding to hydrophobic enzyme pockets compared to the methyl group in the target compound.
Pyridine vs. Benzene Core :
- Pyridine-containing analogues (e.g., ) introduce nitrogen heteroatoms, altering electronic distribution and enabling hydrogen bonding, which could enhance target affinity but reduce blood-brain barrier penetration.
Sulfonyl and Acetamide Modifications :
- Compounds like with sulfonyl and acetamide groups exhibit higher polarity, likely improving aqueous solubility but reducing membrane permeability.
Biological Activity
2-(3-Methoxypropoxy)-5-methyl-benzylamine (CAS No. 1340507-06-3) is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 235.33 g/mol
The compound features a benzylamine core with a methoxypropoxy substituent, which may influence its interaction with biological targets.
Antimicrobial and Antifungal Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial and antifungal activities. These effects are often attributed to the ability of such compounds to disrupt cellular membranes or inhibit critical enzymes in microbial metabolism.
Anticancer Potential
Recent studies have explored the anticancer potential of related benzylamine derivatives, which target various oncogenic pathways. For instance, compounds in this class have been shown to induce apoptosis in cancer cell lines by modulating cell cycle regulation and promoting mitochondrial dysfunction .
Case Study: Induction of Apoptosis
A study investigating a related compound demonstrated that it effectively reduced the proliferation of cancer cells such as HeLa and MIA PaCa-2. The mechanism involved G1/S phase arrest and subsequent apoptosis, highlighting the potential of benzylamine derivatives in cancer therapy .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in inflammatory responses and cancer cell proliferation.
- Receptor Modulation : The compound may interact with specific receptors, altering signaling pathways crucial for cell survival and proliferation.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Enzyme inhibition, receptor modulation |
| Benzylidene-3-methyl-2 | Tyrosinase inhibition | Competitive inhibition |
| Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate | Induces apoptosis | Cell cycle arrest |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
